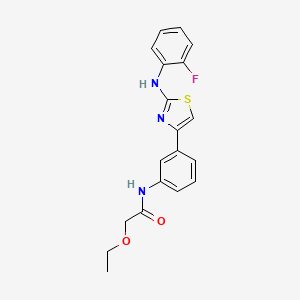

2-ethoxy-N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)acetamide

Description

Properties

IUPAC Name |

2-ethoxy-N-[3-[2-(2-fluoroanilino)-1,3-thiazol-4-yl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O2S/c1-2-25-11-18(24)21-14-7-5-6-13(10-14)17-12-26-19(23-17)22-16-9-4-3-8-15(16)20/h3-10,12H,2,11H2,1H3,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKJDRGVDTIMZLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NC1=CC=CC(=C1)C2=CSC(=N2)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)acetamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

Coupling with the Phenyl Group: The thiazole derivative is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction.

Formation of the Acetamide Moiety: Finally, the acetamide group is introduced by reacting the intermediate with ethyl acetate under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Functional Group Transformations

The compound undergoes targeted modifications at its acetamide, ethoxy, and fluorophenyl groups:

Table 2: Functional Group Reactivity

-

Acetamide hydrolysis : Yields a carboxylic acid, enabling further conjugation or salt formation.

-

Fluorophenyl cross-coupling : Facilitates structural diversification for SAR studies .

Catalytic Hydrogenation and Reduction

The compound participates in catalytic reductions to modify its aromatic systems:

Table 3: Catalytic Reactions

| Target Site | Catalyst System | Conditions | Outcome |

|---|---|---|---|

| Thiazole ring | H₂, Pd/C (10%), ethanol | 50°C, 6 hr | Partial saturation of thiazole |

| Nitro intermediates* | H₂, Raney Ni, THF | 25°C, 3 hr | Amine derivatives |

*Observed in precursor molecules during synthesis.

Condensation and Cyclization Reactions

The thiazole and acetamide moieties enable cyclization pathways:

Table 4: Cyclization Pathways

-

Knoevenagel products : Enhance π-conjugation for optoelectronic studies .

-

Suzuki derivatives : Improve binding affinity in medicinal chemistry applications .

Industrial-Scale Production Methods

Optimized protocols for large-scale synthesis emphasize cost and environmental factors:

Table 5: Industrial Process Parameters

Mechanistic Insights

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₉H₁₈FN₃O₂S

- Molecular Weight : 371.4 g/mol

- CAS Number : 1797028-34-2

The compound's structure allows it to interact with various biological targets, making it a candidate for drug development aimed at treating diseases such as cancer and infections.

Medicinal Chemistry Applications

-

Anticancer Activity

- Compounds containing thiazole and fluorophenyl groups have been investigated for their ability to inhibit tumor growth. The structural motifs of 2-ethoxy-N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)acetamide suggest potential interactions with proteins involved in cancer cell proliferation. For instance, derivatives of thiazole have shown promising results in preclinical studies targeting specific cancer pathways .

-

Antimicrobial Properties

- The compound's unique structure may confer antimicrobial activity. Research indicates that thiazole derivatives can exhibit significant antibacterial effects against various strains, including resistant bacteria. In vitro studies have shown that similar compounds can inhibit bacterial growth by targeting essential enzymes .

- Antiviral Potential

The biological activity of this compound can be summarized through structure-activity relationship (SAR) studies. These studies indicate that modifications to the thiazole ring or the fluorophenyl group can significantly enhance the compound's efficacy against various biological targets.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated that thiazole derivatives inhibit cancer cell lines with IC₅₀ values in low micromolar range. |

| Study B | Antimicrobial Evaluation | Showed effective inhibition of Gram-positive bacteria with MIC values ranging from 1–10 μg/mL for related compounds. |

| Study C | Antiviral Research | Identified potential inhibitory effects on viral replication in cell cultures, suggesting further exploration for therapeutic use. |

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the thiazole ring.

- Introduction of the fluorophenyl group.

- Acetamide formation through acylation reactions.

Optimizing these synthetic routes is crucial for enhancing yield and reducing production costs while maintaining environmental sustainability .

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)acetamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.

Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Analysis

The compound’s thiazole core and substitution patterns are central to its activity. Below is a comparative analysis with key analogs from the literature:

Table 1: Structural and Functional Comparison

Key Observations:

Thiazole vs. Triazole Cores :

- The target’s thiazole core may offer superior π-stacking and hydrogen-bonding capabilities compared to triazole-based analogs (e.g., ), which are more rigid and electron-rich .

- Thiazole derivatives (e.g., ) are often prioritized in antimicrobial agents due to their ability to disrupt bacterial membranes or enzyme function .

Substituent Effects: The 2-fluorophenylamino group on the thiazole enhances target specificity via halogen bonding, a feature absent in non-fluorinated analogs like N-(4-phenyl-2-thiazolyl)acetamide .

Pharmacological Implications :

- Compounds with piperazine substituents () exhibit broad-spectrum antimicrobial activity, suggesting that the target’s ethoxy group might trade off hydrophilicity for improved CNS targeting .

- Thiophene-methyl analogs () lack fluorine but include sulfur-rich moieties, which could enhance metabolic stability compared to the target’s fluorinated structure .

Biological Activity

2-Ethoxy-N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a thiazole ring, a fluorophenyl group, and an acetamide moiety, which are known for their biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant studies.

- Molecular Formula : C15H13FN4O2S2

- Molecular Weight : Approximately 364.4 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The thiazole and fluorophenyl components are known to influence the compound's binding affinity to proteins and nucleic acids, potentially modulating their functions.

Anticancer Activity

Research indicates that compounds containing thiazole and fluorophenyl groups exhibit anticancer properties. For example:

- Case Study : A study on similar thiazole derivatives demonstrated significant cytotoxic effects against multiple cancer cell lines, suggesting that this compound may also possess similar activities .

Antimicrobial Activity

The compound's structural motifs suggest potential antimicrobial properties:

- Comparative Analysis : Similar compounds have shown antimicrobial effects against various pathogens. For instance, derivatives of thiazole have been reported to exhibit notable antibacterial activities .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through SAR studies:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Aminothiazole | Thiazole ring | Antimicrobial properties |

| N-(5-Fluorothiazol-2-yl)-acetamide | Fluorinated thiazole | Anticancer activity |

| 4-Fluorophenyl-thiazole conjugates | Combines fluorophenyl with thiazole | Potential anti-inflammatory effects |

Synthesis and Interaction Studies

The synthesis of this compound typically involves multi-step organic reactions, which are critical for achieving desired biological activities. Interaction studies are essential for understanding how the compound binds to biological macromolecules, providing insights into its therapeutic potential.

Synthesis Overview

Key synthetic steps may include:

- Formation of the thiazole ring.

- Introduction of the fluorophenyl group.

- Coupling reactions to attach the acetamide moiety.

Q & A

Q. What synthetic strategies are effective for constructing the thiazole-acetamide core in this compound?

The thiazole-acetamide core can be synthesized via coupling reactions between substituted phenylacetic acids and aminothiazoles. For example, a similar compound (2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide) was prepared using 2,6-dichlorophenylacetic acid and 2-aminothiazole with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) as a coupling agent in dichloromethane, catalyzed by triethylamine at 273 K . Optimization of solvent polarity (e.g., dichloromethane vs. dimethyl ketone) and catalyst choice (e.g., triethylamine) is critical for yield improvement .

Q. Which spectroscopic methods reliably confirm the structural integrity of this compound?

- NMR spectroscopy : H and C NMR are essential for verifying substituent positions and hydrogen bonding. For instance, the NH proton in analogous thiazole-acetamides resonates at δ 10.5–12.0 ppm, confirming amide formation .

- X-ray crystallography : Resolves spatial arrangements, such as the dihedral angle between the thiazole and phenyl rings (e.g., 79.7° in a dichlorophenyl analog), which influences intermolecular interactions .

- IR spectroscopy : Detects key functional groups (e.g., C=O stretch at ~1680 cm for acetamide) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

Begin with in vitro antimicrobial (e.g., agar diffusion against E. coli or S. aureus) and anticancer assays (e.g., MTT viability tests on HeLa or MCF-7 cell lines). Thiazole derivatives often exhibit activity due to their ability to intercalate DNA or inhibit kinases . Use positive controls (e.g., doxorubicin) and validate results with dose-response curves.

Advanced Research Questions

Q. How can computational modeling predict binding affinity toward therapeutic targets?

Molecular docking (e.g., AutoDock Vina) can simulate interactions with enzymes like cyclooxygenase-2 (COX-2) or epidermal growth factor receptor (EGFR). For example, fluorophenyl substituents may enhance hydrophobic interactions in COX-2’s active site, as seen in crystallographic studies of similar compounds . Pair docking with molecular dynamics (e.g., GROMACS) to assess binding stability over time.

Q. What strategies resolve contradictions in reported synthetic yields of analogous thiazole-acetamides?

Discrepancies often arise from reagent purity, solvent choice, or reaction time. For example, yields for thioacetamide-quinazolinone derivatives ranged from 68% to 91% depending on substituent electronic effects and recrystallization solvents (e.g., ethanol vs. acetone) . Systematic optimization via Design of Experiments (DoE) can identify critical factors (e.g., temperature, catalyst loading).

Q. How does the substitution pattern on the phenyl ring influence bioactivity?

Electron-withdrawing groups (e.g., -F, -Cl) enhance metabolic stability and target binding. A study on 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide showed that chloro substituents increased antibacterial activity compared to methyl analogs, likely due to improved membrane penetration . Compare IC values across analogs to establish structure-activity relationships (SAR).

Data Contradiction Analysis

Q. Why do similar compounds exhibit varying biological activities despite structural similarities?

Minor structural changes (e.g., ortho vs. para substituents) alter steric and electronic profiles. For instance, 2-fluoro substitution on the phenyl ring may enhance π-stacking in DNA intercalation, while bulkier groups (e.g., -OCH) could reduce bioavailability . Validate hypotheses using competitive binding assays or crystallography.

Methodological Recommendations

- Synthetic Optimization : Use high-purity reagents and inert atmospheres to minimize side reactions.

- Characterization : Combine multiple techniques (e.g., NMR + XRD) for unambiguous structural confirmation.

- Biological Testing : Include replicates and statistical analysis (e.g., ANOVA) to ensure reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.